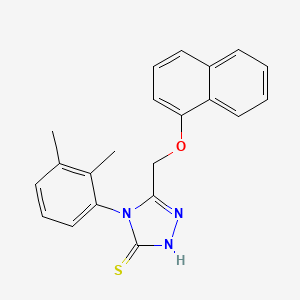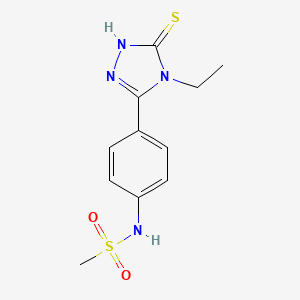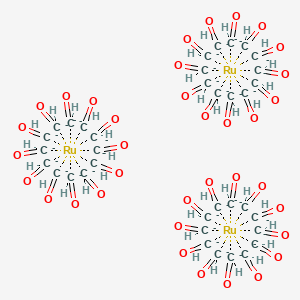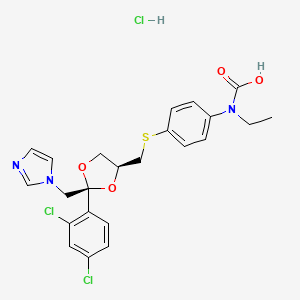![molecular formula C16H15NO5 B11765966 (7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanol](/img/structure/B11765966.png)
(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanol: is an organic compound that features a unique structure combining a nitro group, a dioxin ring, and a tolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanol typically involves multi-step organic reactions. One common method starts with the nitration of 2,3-dihydrobenzo[b][1,4]dioxin to introduce the nitro group. This is followed by a Friedel-Crafts alkylation to attach the p-tolyl group. The final step involves the reduction of the nitro group to form the methanol derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology:
- Investigated for its potential as a bioactive compound, particularly in the development of new pharmaceuticals.
Medicine:
- Potential applications in drug development due to its unique structure and reactivity.
Industry:
- Used in the production of advanced materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of (7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanol is not fully understood but is believed to involve interactions with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic rings can interact with various enzymes and receptors. These interactions can lead to changes in cellular pathways, potentially resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds:
2,3-Dihydrobenzo[b][1,4]dioxin: Lacks the nitro and tolyl groups, making it less reactive.
p-Tolylmethanol: Lacks the dioxin ring and nitro group, resulting in different chemical properties.
Nitrobenzene: Contains a nitro group but lacks the dioxin ring and tolyl group.
Uniqueness:
- The combination of a nitro group, dioxin ring, and tolyl group in (7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanol provides a unique set of chemical properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C16H15NO5 |
|---|---|
Poids moléculaire |
301.29 g/mol |
Nom IUPAC |
(4-methylphenyl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanol |
InChI |
InChI=1S/C16H15NO5/c1-10-2-4-11(5-3-10)16(18)12-8-14-15(22-7-6-21-14)9-13(12)17(19)20/h2-5,8-9,16,18H,6-7H2,1H3 |
Clé InChI |
OHKOSWXVSUSCPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=CC3=C(C=C2[N+](=O)[O-])OCCO3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


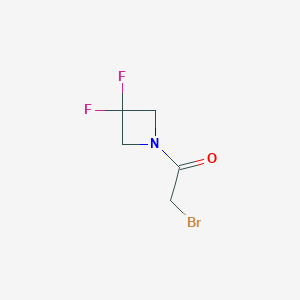
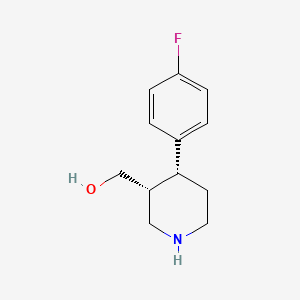

![N-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B11765903.png)
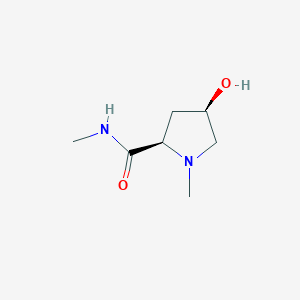
![1,5,6,7-Tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione 2,2,2-trifluoroacetate](/img/structure/B11765912.png)


